![molecular formula C10H12N2O B1301729 (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol CAS No. 217435-75-1](/img/structure/B1301729.png)
(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol” is a chemical compound with the empirical formula C11H14N2O . It belongs to the class of imidazo[1,2-a]pyridines, which have been attracting substantial interest due to their potential pharmaceutical applications .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed, which are crucial target products and key intermediates . These protocols are based on transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis
The molecular structure of “(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol” can be found in various databases such as PubChem . The compound has a fused nitrogen-bridged heterocyclic structure, which is common in many natural products .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are synthesized through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . These methods have been developed to improve the ecological impact of the classical schemes .Scientific Research Applications
Chemical Research
“(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol” is a unique chemical compound used in various chemical research applications . It’s part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Synthesis of Imidazo[1,2-a]pyridines
This compound can be used in the synthesis of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been synthesized using a variety of methods, including the condensation of 2-aminopyridines with α-bromoketones .
Medicinal Chemistry
Imidazo[1,2-a]pyridines, which can be synthesized using “(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol”, have attracted significant interest in the medicinal chemistry community . They exhibit diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Drug Development
Several synthetic drugs that contain the imidazo[1,2-a]pyridine unit have been commercialized . These include the sedative Zolpidem, the anxiolytic Alpidem or Saridipem, and the heart-failure drug Olprione .
Material Science
The imidazo[1,2-a]pyridine moiety, which can be synthesized using “(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol”, is also useful in material science due to its structural character .
Mechanism of Action
- Imidazo[1,2-a]pyridine derivatives have been investigated for their anti-tuberculosis (TB) activity. Some compounds in this class exhibit significant effects against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Target of Action
Mode of Action
Understanding its pharmacokinetics and environmental factors will enhance its therapeutic potential . 🌟
Future Directions
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core is a promising area of research . The focus is on environmentally benign synthetic strategies .
properties
IUPAC Name |
(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7-3-4-12-9(6-13)8(2)11-10(12)5-7/h3-5,13H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDTWSOHZOMIBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.